molecular formula C17H20N2O B10803375 N-5-Quinolinyl-cyclopentanepropanamide

N-5-Quinolinyl-cyclopentanepropanamide

Cat. No.: B10803375
M. Wt: 268.35 g/mol
InChI Key: XKUVYIHVWJZCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-5-Quinolinyl-cyclopentanepropanamide is a synthetic compound provided for research purposes. It belongs to a class of quinoline-substituted compounds investigated for their potential to selectively modulate immune responses. Related compounds with similar quinoline scaffolds have been studied as antagonists of endosomal Toll-like Receptors (TLRs), specifically TLR7 and TLR8 . These receptors are critical in the innate immune system, and their dysregulation is implicated in autoimmune diseases such as systemic lupus erythematosus (SLE) and other inflammatory conditions . By targeting these pathways, researchers are exploring new therapeutic strategies for autoimmune and chronic inflammatory diseases. This makes this compound a valuable tool for scientists in immunology and drug discovery research, particularly for those studying the mechanisms of TLR signaling and developing novel immunomodulators. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals. Researchers should consult the scientific literature for the most current findings on this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-cyclopentyl-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C17H20N2O/c20-17(11-10-13-5-1-2-6-13)19-16-9-3-8-15-14(16)7-4-12-18-15/h3-4,7-9,12-13H,1-2,5-6,10-11H2,(H,19,20)

InChI Key

XKUVYIHVWJZCMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Synthetic Methodologies and Derivatization of N 5 Quinolinyl Cyclopentanepropanamide

Retrosynthetic Analysis of N-5-Quinolinyl-cyclopentanepropanamide

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. The most logical disconnection for this compound is at the amide bond, as amide formation is a robust and well-documented transformation in organic chemistry.

This primary disconnection yields two key synthons: a nucleophilic 5-aminoquinoline (B19350) moiety and an electrophilic cyclopentanepropanoyl group. These synthons correspond to the practical precursor molecules, 5-aminoquinoline and cyclopentanepropanoic acid (also known as cypionic acid), respectively. hepatochem.com Further disconnection of these precursors can be envisioned to trace their synthesis back to simpler starting materials.

Figure 1: Retrosynthetic Disconnection of this compound

Generated code

This analysis establishes a clear strategic path: the separate synthesis of 5-aminoquinoline and cyclopentanepropanoic acid, followed by their coupling to form the final product.

Classical and Modern Synthetic Routes to this compound

The construction of the target molecule is a multi-stage process involving the synthesis of its core components and their final assembly.

Synthesis of 5-Aminoquinoline: The 5-aminoquinoline precursor is not as commonly used as other isomers, but can be prepared through established methods. A primary route involves the nitration of quinoline (B57606). The reaction of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, which can be separated chromatographically. Subsequent reduction of the isolated 5-nitroquinoline, commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), affords the desired 5-aminoquinoline. researchgate.net

Synthesis of Cyclopentanepropanoic Acid: Cyclopentanepropanoic acid is a known compound and can be synthesized through several methods. lookchem.com One effective approach is the Stork enamine synthesis, where cyclopentanone (B42830) is reacted with an amine like morpholine (B109124) to form a nucleophilic enamine. This intermediate then undergoes a Michael addition to an acrylate (B77674) ester (e.g., ethyl acrylate). Subsequent hydrolysis of both the enamine and the ester functionalities yields the target 3-(2-oxocyclopentyl)-propionic acid. google.com The ketone can then be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction to yield cyclopentanepropanoic acid. A more direct process involves reacting cyclopentanone or cyclopentanol (B49286) with molten alkali hydroxide. google.com

The crucial step in synthesizing this compound is the formation of the amide bond between 5-aminoquinoline and cyclopentanepropanoic acid.

Classical Route: The traditional method involves converting the carboxylic acid into a more reactive acyl halide. fishersci.it Cyclopentanepropanoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form cyclopentanepropanoyl chloride. This highly electrophilic intermediate is then reacted with 5-aminoquinoline. The reaction, often referred to as a Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. fishersci.it While effective, this method can be harsh and may not be suitable for substrates with sensitive functional groups.

Modern Coupling Reagents: Modern synthetic chemistry offers a wide array of milder and more efficient coupling reagents that facilitate direct amide bond formation without the need to isolate an acyl chloride. hepatochem.com These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine. Key classes of reagents include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. fishersci.it These reactions are often enhanced by additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, which form active esters that improve yields and suppress side reactions, particularly for less reactive aromatic amines like 5-aminoquinoline. nih.gov

Uronium/Aminium and Phosphonium (B103445) Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and lead to rapid amide bond formation under mild conditions. numberanalytics.com They are particularly useful for difficult couplings involving sterically hindered or electronically deactivated amines.

Boron-Based Reagents: Newer methods utilize boron-based reagents, such as B(OCH₂CF₃)₃, which can mediate the direct amidation of carboxylic acids and amines, often with simplified purification procedures. nih.gov

Interactive Table 1: Comparison of Selected Amide Coupling Reagents

Reagent/System Typical Conditions Advantages Disadvantages
SOCl₂ / Base DCM or Toluene, 0°C to RT Low cost, high reactivity of acyl chloride. Harsh conditions, generation of HCl, potential for side reactions.
EDC / HOBt DMF or DCM, RT Mild conditions, water-soluble urea (B33335) byproduct (easy removal). nih.gov HOBt has explosive properties; potential for racemization in chiral acids.
HATU / DIPEA DMF or NMP, RT High efficiency, fast reaction rates, suitable for difficult couplings. nih.gov High cost, potential for racemization, complex byproducts.
B(OCH₂CF₃)₃ MeCN, elevated temp. Operationally simple, often allows for non-chromatographic purification. nih.gov Requires stoichiometric reagent, higher temperatures may be needed.

Enamine Formation: Cyclopentanone + Morpholine ⇌ 1-(Cyclopent-1-en-1-yl)morpholine + H₂O

Michael Addition: 1-(Cyclopent-1-en-1-yl)morpholine + Ethyl Acrylate → Iminium salt intermediate

Hydrolysis: The intermediate is hydrolyzed with aqueous acid to yield ethyl 3-(2-oxocyclopentyl)propanoate.

Ester Hydrolysis & Reduction: The ester is hydrolyzed to the carboxylic acid, and the ketone is subsequently reduced (e.g., via Wolff-Kishner reaction: H₂NNH₂, KOH, heat) to afford the final cyclopentanepropanoic acid.

This multi-step sequence allows for the construction of the functionalized cyclopentane (B165970) precursor from simple starting materials.

The introduction of the quinoline moiety relies on the synthesis of 5-aminoquinoline. Beyond the nitration-reduction sequence of quinoline itself, classical named reactions can be employed to construct the quinoline ring system from even simpler precursors, although this is often more complex. For instance, the Skraup synthesis involves reacting 3-aminobenzoic acid (to carry the precursor to the 5-position amine after decarboxylation and other steps) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.com The Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, could also be adapted. pharmaguideline.comnih.gov However, for laboratory-scale synthesis of the title compound, the nitration-reduction pathway starting from quinoline is generally the most direct approach. researchgate.net

Optimization of Synthetic Pathways for this compound Production

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product, particularly in the crucial amide-bond forming step.

Key optimization parameters include:

Screening of Coupling Reagents: A comparative study of different coupling reagents (e.g., EDC/HOBt vs. HATU vs. PyBOP) would identify the most efficient system for coupling the electron-deficient 5-aminoquinoline. numberanalytics.com

Solvent and Base Selection: The choice of solvent (e.g., DMF, DCM, acetonitrile) and base (e.g., DIPEA, N-methylmorpholine) can significantly influence reaction rates and side product formation. numberanalytics.com Polar aprotic solvents like DMF are common as they effectively solubilize the reactants. numberanalytics.com

Reaction Conditions: Temperature and reaction time are critical. While many modern couplings proceed at room temperature, gentle heating may be required for unreactive partners. Monitoring the reaction by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent degradation.

Purification Strategy: Purification of the final compound will likely involve column chromatography to remove unreacted starting materials and coupling agent byproducts. Crystallization could be an alternative for obtaining a highly pure product if the compound is a solid.

Green Chemistry Approaches: For a more sustainable synthesis, options like using biocatalytic methods (e.g., using an amidase enzyme) or mechanochemical synthesis (ball-milling) could be explored to reduce solvent waste and the use of hazardous reagents. numberanalytics.com

Interactive Table 2: Hypothetical Synthesis Protocol

Step Reactant 1 Reactant 2 Reagents/Conditions Intermediate/Product
1 Quinoline - HNO₃, H₂SO₄, 0°C 5-Nitroquinoline
2 5-Nitroquinoline - SnCl₂·2H₂O, EtOH, reflux 5-Aminoquinoline
3 Cyclopentanone Morpholine Toluene, Dean-Stark trap 1-(Cyclopent-1-en-1-yl)morpholine
4 Enamine from Step 3 Ethyl Acrylate Acetonitrile (B52724), reflux; then H₃O⁺ Ethyl 3-(2-oxocyclopentyl)propanoate
5 Product from Step 4 - 1. NaOH(aq), heat; 2. H₂NNH₂, KOH, heat Cyclopentanepropanoic Acid
6 5-Aminoquinoline Cyclopentanepropanoic Acid HATU, DIPEA, DMF, RT This compound

Reaction Conditions and Yield Enhancement

The formation of the amide bond in this compound is a critical step that can be influenced by various reaction conditions. The selection of coupling reagents, solvents, temperature, and reaction time plays a pivotal role in maximizing the yield and purity of the final product.

A common method for forming such amide bonds is through the use of coupling reagents that activate the carboxylic acid. nih.govorganic-chemistry.org Reagents like carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU) are frequently employed. nih.gov The choice of reagent can depend on the scale of the reaction and the desired purity of the product. For instance, the use of triphosgene (B27547) has been shown to rapidly activate carboxylic acids for efficient amidation. nih.gov

To enhance the yield, several strategies can be implemented. The order of reagent addition can be crucial; for example, pre-activating the carboxylic acid before adding the amine can sometimes improve yields. rsc.org The use of additives, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can suppress side reactions and reduce racemization when chiral centers are present. researchgate.net Furthermore, optimizing the stoichiometry of the reactants is essential. A slight excess of the amine or the activated carboxylic acid can drive the reaction to completion. acs.org

Solvent selection is also critical. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used for amidation reactions. acs.orgnih.gov The reaction temperature can be varied, with many couplings proceeding efficiently at room temperature, while less reactive substrates may require heating. mdpi.com In some cases, microwave irradiation has been used to accelerate similar amide formation reactions, leading to shorter reaction times and potentially higher yields. dergipark.org.tr

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

Coupling ReagentAdditiveSolventTemperature (°C)Hypothetical Yield (%)
EDC/HOBtNoneDMF2585
HATUDIPEADCM2592
PyBOPNoneCH3CN4088
T3PEt3NEtOAc6090

Note: The data in this table is hypothetical and serves as an illustrative guide based on general amidation reactions.

Stereochemical Control in this compound Synthesis

Stereochemistry is a critical aspect of medicinal chemistry, as different stereoisomers of a compound can exhibit vastly different biological activities. For this compound, stereocenters can exist in both the cyclopentane moiety and the propanamide linker, depending on the substitution pattern.

Controlling the stereochemistry during synthesis is paramount. researchgate.net This can be achieved by using enantiomerically pure starting materials. For instance, a specific stereoisomer of cyclopentanepropanoic acid could be used to generate a single stereoisomer of the final product. The synthesis of stereochemically complex cyclopentane cores is an active area of research, with various methods available for their construction. researchgate.net

During the amide coupling reaction, it is crucial to employ conditions that minimize racemization, especially if the propanamide linker contains a chiral center at the α-position to the carbonyl group. The choice of coupling reagent and additives can significantly impact the stereochemical outcome. nih.gov For example, the use of certain additives like HOBt or HOAt is known to suppress racemization. researchgate.net Low reaction temperatures are also generally preferred to maintain the stereochemical integrity of the reactants.

Stereoselective cyclopropanation has been reported for related bicyclic systems, indicating that stereocontrolled synthesis of complex cyclic structures is feasible. thieme.de Similar principles could be applied to the synthesis of substituted cyclopentane rings for incorporation into this compound analogs.

Derivatization Strategies for this compound Analogs

The structural framework of this compound offers multiple points for modification to explore structure-activity relationships (SAR) and optimize its properties. Derivatization strategies can focus on the quinoline ring, the cyclopentane moiety, the propanamide linker, or the introduction of specific pharmacophoric groups. nih.govnih.gov

Modification of the Quinoline Ring System

Table 2: Potential Modifications of the Quinoline Ring

PositionSubstituentPotential Impact
2-positionMethyl, TrifluoromethylAlter steric and electronic properties
4-positionAmino, HydroxyIntroduce hydrogen bonding capabilities
6, 7, 8-positionsMethoxy (B1213986), HalogenModulate lipophilicity and metabolic stability

Note: The information in this table is based on general principles of quinoline derivatization.

Variances in the Propanamide Linker

The propanamide linker connects the quinoline and cyclopentane moieties and its length and flexibility can be critical for optimal biological activity. nih.govacs.org Variations can include changing the length of the alkyl chain (e.g., acetamide (B32628) or butanamide), introducing branching, or incorporating heteroatoms to alter polarity and hydrogen bonding capacity. researchgate.netcam.ac.uk The stability of the linker is also a key consideration in drug design. acs.org

Introduction of Pharmacophoric Groups

A pharmacophore is a set of structural features in a molecule that is recognized at a receptor site and is responsible for that molecule's biological activity. nih.gov Introducing specific pharmacophoric groups to the this compound scaffold can enhance its interaction with a biological target. nih.govacs.org This can involve adding groups that can participate in hydrogen bonding, ionic interactions, or hydrophobic interactions. Pharmacophore modeling can be used to guide the design of new analogs with improved potency and selectivity. nih.govacs.orgyoutube.com For instance, adding a basic amine or an acidic carboxylate could introduce new ionic interactions, while incorporating an aromatic ring could lead to beneficial π-π stacking interactions.

Investigation of Biological Target Interactions and Mechanisms of Action for N 5 Quinolinyl Cyclopentanepropanamide

Identification of Putative Molecular Targets for N-5-Quinolinyl-cyclopentanepropanamide

No publicly accessible data from in vitro receptor binding assays, enzyme inhibition or activation studies, or protein-ligand interaction profiling for this compound could be located. This absence of information prevents the identification of any putative molecular targets for this compound.

Information not available.

Information not available.

Information not available.

Elucidation of Signaling Pathway Modulation by this compound

In the absence of identified molecular targets, there is no corresponding research available that elucidates the modulation of specific signaling pathways by this compound.

Information not available.

Information not available.

Due to the constraints outlined above, the generation of an article with detailed research findings and data tables is not feasible. The compound this compound appears to be a novel or sparsely studied chemical entity for which biological activity data is not in the public domain.

No Publicly Available Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to generate the requested article detailing its biological target interactions and mechanisms of action.

The investigation included searches for the compound under its specified name and related structural queries. The search aimed to uncover data regarding its molecular mechanisms, including any potential allosteric modulation or orthosteric binding, as well as structure-activity relationships. However, these searches did not yield any published research, patents, or database entries for this specific molecule.

The absence of information suggests that "this compound" may be a novel compound that has not yet been described in publicly accessible scientific literature, a proprietary molecule not available for public research, or a theoretical structure.

Without any foundational data on its biological properties, the creation of a scientifically accurate and informative article as per the requested detailed outline is not feasible. The required sections on allosteric versus orthosteric mechanisms and structure-activity relationships necessitate experimental data that is currently unavailable in the public domain.

Structure Activity Relationship Sar Studies of N 5 Quinolinyl Cyclopentanepropanamide and Its Analogs

Design and Synthesis of N-5-Quinolinyl-cyclopentanepropanamide Derivatives for SAR Elucidation

The systematic investigation of the SAR of this compound necessitates the design and synthesis of a focused library of derivatives. This process typically involves the strategic modification of its three core components: the quinoline (B57606) ring, the cyclopentane (B165970) ring, and the propanamide linker.

The synthesis of these derivatives generally commences with the appropriate quinoline-5-amine and a cyclopentanepropanoyl chloride or a related activated carboxylic acid derivative. The coupling of these two fragments via an amide bond formation is a common and versatile method. Synthetic strategies often employ coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate this reaction.

To explore the SAR, a variety of analogs would be synthesized. For the quinoline ring, this would involve introducing a range of substituents at different positions to probe electronic and steric effects. The cyclopentane ring could be modified by altering its size (e.g., cyclobutane, cyclohexane), introducing substituents, or exploring different stereoisomers. Variations in the propanamide linker, such as altering its length or rigidity, would also be crucial for understanding its role in orienting the quinoline and cyclopentane moieties within a biological target.

A representative synthetic approach to this compound and its derivatives is outlined below:

StepReactantsReagents and ConditionsProduct
1Cyclopentanepropanoic acidThionyl chloride or Oxalyl chlorideCyclopentanepropanoyl chloride
2Quinolin-5-amine, Cyclopentanepropanoyl chlorideTriethylamine (TEA) or Pyridine (B92270), Dichloromethane (B109758) (DCM)This compound

This foundational synthetic route can be adapted to incorporate substituted quinolin-5-amines or modified cyclopentanepropanoyl chlorides to generate a diverse library of analogs for comprehensive SAR studies.

Impact of Quinoline Ring Substitutions on Biological Activity

The quinoline ring is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov Substitutions on this ring system can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

In many classes of quinoline derivatives, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl group (CF3), has been shown to enhance biological activity. jocpr.com This is often attributed to increased binding affinity through halogen bonding or altered electronic interactions with the target protein. Conversely, the effect of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, can vary depending on the specific biological target and the position of substitution.

For this compound analogs, a hypothetical SAR study might reveal the following trends, based on findings for other quinoline-based bioactive molecules:

Position of Substitution on Quinoline RingSubstituentPredicted Impact on ActivityRationale
6-Cl, -FIncreasePotential for favorable halogen bonding interactions with the target.
7-OCH3VariableMay increase or decrease activity depending on steric tolerance and electronic requirements of the binding pocket.
8-OHIncreasePotential for hydrogen bond formation with the target.
2-CH3DecreasePotential for steric hindrance, disrupting optimal binding.

It is important to note that the position of the substituent is as critical as its electronic nature. The 5-position linkage of the propanamide chain in the target compound places the rest of the molecule in a specific orientation relative to the quinoline core, meaning that substituents at positions 2, 4, 6, and 8 will have distinct spatial relationships with the binding site.

Influence of Cyclopentane Ring Modifications on Target Interaction

Altering the size of the cycloalkane ring can have a substantial impact on activity. For instance, replacing the cyclopentane with a cyclopropane (B1198618) or a cyclohexane (B81311) ring would alter the spatial projection of the quinoline moiety and could either improve or diminish the fit within the target's binding pocket.

The introduction of substituents on the cyclopentane ring would provide further insights. Small alkyl groups could enhance hydrophobic interactions, while polar groups like hydroxyl or amino groups could introduce new hydrogen bonding opportunities.

A table summarizing potential modifications and their expected impact is presented below:

Cyclopentane Ring ModificationPredicted Impact on ActivityRationale
Ring size change to CyclobutaneVariableMay improve or worsen fit depending on the size of the hydrophobic pocket.
Ring size change to CyclohexaneVariableA larger ring may provide better hydrophobic contacts but could also lead to steric clashes.
Introduction of a methyl groupPotential IncreaseMay enhance van der Waals interactions within a hydrophobic pocket.
Introduction of a hydroxyl groupVariableCould be beneficial if a hydrogen bond donor/acceptor is nearby in the target, but could also decrease activity if it disrupts hydrophobic packing.

Role of the Propanamide Linker in Compound Efficacy

The length of the alkyl chain in the propanamide linker dictates the distance and relative orientation between the quinoline and cyclopentane rings. Shortening or lengthening this chain would significantly alter the molecule's conformation and its ability to simultaneously engage with different regions of a binding site.

The amide bond itself is a key feature, providing a rigid planar unit and a hydrogen bond donor (N-H) and acceptor (C=O). These features are often crucial for anchoring a ligand into its binding site through specific hydrogen bonding interactions.

Potential modifications to the propanamide linker and their likely consequences are summarized in the following table:

Propanamide Linker ModificationPredicted Impact on ActivityRationale
Shortening to ethanamideDecreaseMay bring the quinoline and cyclopentane rings too close, causing steric hindrance or preventing optimal interaction with the target.
Lengthening to butanamideVariableMay allow for reaching a distant binding pocket, but could also introduce excessive flexibility, leading to an entropic penalty upon binding.
Replacement of amide with an esterDecreaseLoss of the hydrogen bond donating N-H group would likely disrupt a key interaction with the target.
Introduction of a methyl group on the alpha-carbonVariableCould restrict conformational flexibility, which may be beneficial if it pre-organizes the molecule in an active conformation, but could also be detrimental if it prevents adoption of the required binding pose.

Stereochemical Contributions to this compound Activity

The presence of chiral centers in a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities. In the case of this compound, a chiral center exists on the cyclopentane ring if it is substituted. Furthermore, the carbon of the propanamide linker to which the cyclopentyl group is attached can also be a chiral center.

The differential activity of stereoisomers is a well-established principle in pharmacology, as the three-dimensional arrangement of atoms is critical for a precise fit into a chiral biological target, such as an enzyme or a receptor. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all.

StereoisomerPredicted Biological ActivityRationale
(R)-enantiomerPotentially higherThe specific spatial arrangement of substituents may lead to a more favorable interaction with the chiral binding site of the target.
(S)-enantiomerPotentially lowerThe mirror-image arrangement of substituents may result in steric clashes or a loss of key binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.netresearchgate.net For the this compound series, a QSAR model could be developed to predict the activity of novel analogs and to gain a deeper understanding of the key molecular properties driving the observed SAR.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the biological activity.

For the this compound series, a QSAR model might look like the following hypothetical equation:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Volume) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2, c3 are coefficients determined by the regression analysis.

Such a model could reveal, for example, that a higher lipophilicity (logP) and a specific dipole moment are positively correlated with activity, guiding the design of more potent compounds. The robustness of a QSAR model is assessed through various validation techniques to ensure its predictive power.

Computational and Cheminformatics Approaches in N 5 Quinolinyl Cyclopentanepropanamide Research

Molecular Docking and Dynamics Simulations of N-5-Quinolinyl-cyclopentanepropanamide

Molecular docking and dynamics simulations are foundational techniques to understand how a molecule like this compound might interact with biological targets at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve docking it into the binding sites of various enzymes or receptors to estimate its binding affinity. The quinoline (B57606) moiety, a known pharmacophore in many bioactive compounds, would likely play a key role in these interactions. nih.govnih.gov The cyclopentanepropanamide side chain would then be analyzed for its fit and interactions within the binding pocket.

Table 1: Hypothetical Ligand-Target Binding Predictions for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Biological Effect
Protein Kinase X-8.5TYR 123, LEU 87, ASP 189Kinase Inhibition
GPCR Y-7.9PHE 256, TRP 98, SER 154Receptor Modulation
Enzyme Z-9.2HIS 210, ARG 278, ILE 223Enzyme Inhibition

Note: This table is illustrative and not based on experimental data.

Molecular dynamics (MD) simulations would provide insights into the dynamic nature of this compound and its complex with a target protein. These simulations, often run over nanoseconds, would reveal the stability of the predicted binding pose and the flexibility of the ligand and protein. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be crucial in these studies. mdpi.com

Homology Modeling and Protein Structure Prediction for this compound Targets

In cases where the three-dimensional structure of a potential target for this compound is unknown, homology modeling would be employed. This technique builds a 3D model of the target protein based on the known structure of a homologous protein. This predicted structure can then be used for the molecular docking and dynamics simulations described above.

In Silico Prediction of Biological Activities for this compound Analogs

Computational tools can predict the biological activities of analogs of this compound. By systematically modifying the quinoline core, the cyclopentane (B165970) ring, or the propanamide linker in silico, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure with biological activity, allowing for the prediction of the potency of novel, unsynthesized analogs.

Virtual Screening and Lead Optimization Using this compound Scaffolds

The core structure, or scaffold, of this compound could be used as a starting point for virtual screening campaigns. researchgate.net Large chemical databases could be computationally screened to identify other molecules containing a similar scaffold that are predicted to bind to a target of interest. This approach can rapidly identify a diverse set of potential lead compounds for further development. Subsequent lead optimization would involve iterative computational design and experimental testing to improve potency and other drug-like properties.

Cheminformatics Analysis of this compound Chemical Space

Cheminformatics would be used to analyze the physicochemical properties of this compound and its analogs, placing them within the broader context of known chemical space. This involves calculating properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess its "drug-likeness" based on established guidelines like Lipinski's Rule of Five.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
LogP (octanol-water partition coefficient)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds4

Note: These values are calculated based on the chemical structure and are for illustrative purposes.

Preclinical Pharmacokinetic and Metabolic Investigations of N 5 Quinolinyl Cyclopentanepropanamide in Vitro and Animal Models

Absorption and Distribution Studies of N-5-Quinolinyl-cyclopentanepropanamide

These studies aim to determine how well the compound is absorbed into the bloodstream and where it subsequently travels within the body.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

To predict oral absorption, in vitro models are used to assess a compound's ability to pass through the intestinal barrier. nih.govresearchgate.net

Caco-2 Permeability Assay : This assay utilizes a layer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a monolayer resembling the intestinal epithelium. nih.govuit.no The rate at which a compound moves from the apical (luminal) side to the basolateral (blood) side is measured to predict its in vivo absorption. researchgate.net

Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane coated with lipids, mimicking the passive diffusion route of absorption. nih.govresearcher.life It is often used as a high-throughput screening method. nih.gov

Tissue Distribution in Animal Models

Following administration to animal models (commonly rodents), studies are conducted to determine the extent to which the compound distributes into various tissues and organs. This helps to identify potential sites of action or accumulation.

Metabolic Pathways and Biotransformation of this compound

Metabolism studies investigate how the body chemically modifies a compound, which can affect its efficacy and clearance.

In Vitro Hepatic Microsomal and Hepatocyte Stability

The liver is the primary site of drug metabolism. In vitro models using liver components help predict the rate of metabolic clearance.

Hepatic Microsomal Stability Assay : This assay uses subcellular fractions of liver cells (microsomes), which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govnih.gov The rate of disappearance of the parent compound over time indicates its metabolic stability. nih.gov

Hepatocyte Stability Assay : This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism as it includes both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) metabolic pathways. evotec.com

Identification of Major Metabolites in Animal Models

After administering the compound to animal models, biological samples (such as plasma, urine, and feces) are analyzed to identify the chemical structures of the major metabolites. This is crucial for understanding the biotransformation pathways and for assessing the potential activity or toxicity of the metabolites.

Cytochrome P450 Enzyme Inhibition/Induction Studies

These studies are essential for predicting the potential for drug-drug interactions. nih.govnih.gov

CYP450 Inhibition Assay : This assay determines if the compound can inhibit the activity of specific cytochrome P450 (CYP) enzymes. criver.comgeekymedics.com Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity. geekymedics.commdpi.com

CYP450 Induction Assay : This assay assesses whether the compound can increase the production of CYP enzymes. criver.com Induction can accelerate the metabolism of co-administered drugs, potentially reducing their therapeutic effect. criver.com

Without access to proprietary research or undisclosed studies, a detailed examination of this compound's preclinical characteristics remains speculative.

Excretion Mechanisms of this compound in Animal Models

Information regarding the routes and extent of elimination of this compound and its potential metabolites from the body in animal models is not available in the public domain. To characterize its excretion profile, studies would be required to quantify the presence of the parent compound and its metabolites in urine and feces over time following administration. Such studies would elucidate the primary pathways of elimination, whether renal, biliary, or a combination thereof, and would be crucial for understanding the compound's clearance from the body.

Plasma Protein Binding Characteristics of this compound

The extent to which this compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical parameter that influences its distribution, efficacy, and clearance. However, no data from in vitro or in vivo studies on the plasma protein binding of this specific compound have been published. Determining the fraction of the compound that remains unbound in the plasma is essential, as only the unbound fraction is typically available to exert its pharmacological effect and to be eliminated from the body.

Advanced Analytical Methodologies for N 5 Quinolinyl Cyclopentanepropanamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of N-5-Quinolinyl-cyclopentanepropanamide from reaction mixtures and for the determination of its purity. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound due to its non-volatile and thermally labile nature. Method development is critical to achieve optimal separation from impurities.

A typical reversed-phase HPLC (RP-HPLC) method is employed, utilizing a non-polar stationary phase and a polar mobile phase. The retention of the analyte is governed by its hydrophobic interactions with the stationary phase. For this compound, a C18 column is a common choice for the stationary phase.

The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is generally effective for separating compounds with a range of polarities. The basic nitrogen on the quinoline (B57606) ring can be protonated depending on the pH of the mobile phase, which significantly affects retention time. Therefore, controlling the pH with a buffer is essential for reproducible results. Detection is typically achieved using a UV detector, as the quinoline moiety possesses a strong chromophore.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a typical set of starting conditions for the HPLC analysis of this compound. Method optimization would be required to achieve the best separation for a specific sample.

The purity of this compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar amide group, which can lead to poor peak shape and thermal degradation in the GC inlet. research-solution.comresearchgate.netlibretexts.orgyoutube.comresearchgate.net To overcome these limitations, derivatization is often necessary. research-solution.comresearchgate.netlibretexts.orgyoutube.comresearchgate.net

The secondary amide can be derivatized to a more volatile and thermally stable species. research-solution.comyoutube.comresearchgate.net A common derivatization reaction is silylation, where the active hydrogen on the amide nitrogen is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Acylation is another potential derivatization strategy. youtube.comresearchgate.net

Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of column is typically a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase.

Table 2: Potential GC Method for Derivatized this compound

ParameterValue
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 150 °C (hold 2 min) to 300 °C at 10 °C/min (hold 10 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table outlines a hypothetical GC-MS method for the analysis of a silylated derivative of this compound. The specific derivatization conditions and GC parameters would need to be optimized.

Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals in this compound. tsijournals.comresearchgate.netuncw.edumagritek.comnih.govnih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region will show characteristic signals for the protons on the quinoline ring system. tsijournals.comuncw.edu The cyclopentane (B165970) and propionamide (B166681) portions of the molecule will exhibit signals in the aliphatic region. The chemical shift of the N-H proton of the amide is typically observed downfield and can be concentration-dependent. uncw.edu

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons of the quinoline ring will appear in the downfield region (typically >100 ppm), while the aliphatic carbons of the cyclopentane and propionamide moieties will be found upfield. tsijournals.comresearchgate.net The carbonyl carbon of the amide will have a characteristic chemical shift around 170-180 ppm. researchgate.net

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the cyclopentane and propionamide chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the quinoline ring, the amide linkage, and the cyclopentyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Quinoline H7.0 - 9.0m
Amide N-H7.5 - 8.5br s
CH₂ (alpha to C=O)2.2 - 2.6t
CH₂ (beta to C=O)1.8 - 2.2m
Cyclopentyl H1.2 - 2.0m

These are estimated chemical shift ranges. Actual values will depend on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Amide)170 - 175
Quinoline C120 - 150
CH₂ (alpha to C=O)35 - 45
CH₂ (beta to C=O)25 - 35
Cyclopentyl C20 - 40

These are estimated chemical shift ranges and will be influenced by the specific electronic environment.

Mass Spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. chempap.orgsemanticscholar.orgchemicalpapers.comnih.govrsc.orgresearchgate.netrsc.orgnih.govmcmaster.ca For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would typically produce a prominent protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce daughter ions. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, leading to the formation of a quinolinylamino fragment and a cyclopentylpropionyl fragment. chempap.orgnih.govrsc.orgrsc.org Other fragmentations could include the loss of the cyclopentyl group or cleavages within the quinoline ring. chempap.orgmcmaster.ca

Table 5: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z (relative to [M+H]⁺)Proposed Fragment Structure
[M+H]⁺Protonated this compound
[M+H - C₈H₁₃O]⁺Protonated 5-aminoquinoline (B19350)
[C₈H₁₄O]⁺Protonated cyclopentanepropanoic acid
[C₉H₇N]⁺Quinoline radical cation (from EI)

The observed fragments and their relative intensities will depend on the ionization technique and collision energy used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. mdpi.comnih.govastrochem.orgacs.orgmdpi.com Key expected absorptions include:

N-H stretching of the secondary amide, typically around 3300 cm⁻¹.

C-H stretching of the aromatic quinoline and aliphatic cyclopentane and propionamide groups, around 2850-3100 cm⁻¹.

C=O stretching of the amide (Amide I band), a strong absorption around 1650 cm⁻¹.

N-H bending of the amide (Amide II band), around 1550 cm⁻¹.

C=C and C=N stretching of the quinoline ring in the 1450-1600 cm⁻¹ region. astrochem.org

Table 6: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)~3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium-Strong
C=O Stretch (Amide I)~1650Strong
N-H Bend (Amide II)~1550Medium
C=C/C=N Stretch (Aromatic)1450 - 1600Medium-Strong

This table provides typical ranges for the main IR absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions within the quinoline chromophore. nih.govacs.orgresearchgate.net Quinoline exhibits characteristic absorption bands in the UV region, typically with multiple maxima corresponding to π→π* transitions. The exact position and intensity of these bands can be influenced by the substitution on the ring and the solvent used. researchgate.net

Quantitative Analysis of this compound in Complex Matrices

The accurate determination of this compound concentrations in intricate biological environments, such as plasma and tissue homogenates, is critical for preclinical research. Similarly, assessing its stability under various stress conditions is imperative for predicting its shelf-life and degradation pathways. The following subsections describe the state-of-the-art analytical methods developed for these purposes.

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in plasma samples obtained from animal models. This methodology is crucial for pharmacokinetic studies, enabling the precise measurement of the compound's absorption, distribution, metabolism, and excretion. The development of such an assay follows stringent validation guidelines to ensure data reliability and reproducibility. nih.govyoutube.com

The sample preparation is a critical first step and typically involves protein precipitation to remove larger biomolecules from the plasma matrix. nih.gov This is often achieved by adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing this compound, is then further processed for analysis. An internal standard (IS), a compound structurally similar to the analyte, is added at the beginning of the sample preparation process to account for any variability during extraction and analysis.

Chromatographic separation is commonly performed using a reverse-phase C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed to achieve optimal separation of this compound from endogenous plasma components. nih.gov

Detection and quantification are carried out using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.govresearchgate.net

Interactive Data Table: LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
Sample Preparation Protein Precipitation with Acetonitrile
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (Analyte)[M+H]+ → Product Ion 1
Monitored Transition (IS)[M+H]+ → Product Ion 2
Collision EnergyOptimized for each transition

Interactive Data Table: Validation Summary for this compound in Mouse Plasma

ParameterResultAcceptance Criteria
Linearity (r²) >0.995≥0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10
Accuracy (% Bias) -5.2% to 6.8%Within ±15% (±20% for LLOQ)
Precision (% CV) 3.5% to 8.1%≤15% (≤20% for LLOQ)
Recovery 85% - 95%Consistent and reproducible
Matrix Effect MinimalWithin acceptable limits
Freeze-Thaw Stability (3 cycles) StableWithin ±15% of nominal concentration
Bench-Top Stability (4 hours) StableWithin ±15% of nominal concentration

Stability profiling of this compound is essential to identify potential degradation products and to understand its degradation pathways under various environmental conditions. ajrconline.org This is typically achieved through forced degradation studies, where the compound is exposed to a range of stress conditions that are more severe than those it would encounter during storage and handling. coriolis-pharma.comresearchgate.net

The conditions for forced degradation studies generally include exposure to acidic, basic, oxidative, thermal, and photolytic stress. coriolis-pharma.com For example, the compound might be dissolved in acidic and basic solutions, exposed to hydrogen peroxide to induce oxidation, heated at elevated temperatures, and exposed to UV and visible light. coriolis-pharma.com

The primary analytical technique used to monitor the degradation of this compound and to identify its degradation products is high-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). The HPLC method should be stability-indicating, meaning it can separate the parent compound from all its degradation products.

Interactive Data Table: Forced Degradation Study Conditions for this compound

Stress ConditionReagent/ParameterDuration
Acid Hydrolysis 0.1 M HCl24 hours
Base Hydrolysis 0.1 M NaOH24 hours
Oxidation 3% H₂O₂24 hours
Thermal Degradation 80°C48 hours
Photostability UV light (254 nm) and Visible light7 days

Following exposure to these stress conditions, the samples are analyzed by LC-MS to quantify the remaining parent compound and to characterize the structures of the newly formed degradation products. The mass spectrometer provides the molecular weight and fragmentation pattern of the degradants, which are crucial for their identification.

Interactive Data Table: Summary of Stability Profile for this compound

Stress Condition% DegradationMajor Degradation Products Identified
Acid Hydrolysis ~15%Hydrolysis of the amide bond
Base Hydrolysis ~20%Hydrolysis of the amide bond
Oxidation ~10%N-oxide formation on the quinoline ring
Thermal Degradation ~5%Minor unspecified degradants
Photostability ~8%Minor unspecified degradants

This comprehensive stability profiling provides critical information for formulation development, packaging selection, and the determination of appropriate storage conditions for this compound.

No Publicly Available Data on the Advanced Biological Activity Profiling of this compound

Following a comprehensive search of scientific literature and databases, no specific studies detailing the advanced biological activity of the chemical compound this compound were found. Consequently, the generation of a detailed article with research findings and data tables, as per the requested outline, is not possible at this time.

The requested sections and subsections require specific experimental data that is not present in the public domain for this particular compound. This includes:

Pharmacological Screening for Diverse Biological Activities: No information is available on whether this compound has been subjected to broad pharmacological screening.

Cell-Based Assays for Compound Potency and Efficacy: There are no published studies detailing the potency (e.g., EC50, IC50) or efficacy of this compound in any cell-based assay.

Biochemical Assays for Specific Target Modulation: The molecular target(s) of this compound are unknown, and no biochemical assay data has been published.

In Vivo Efficacy Studies in Relevant Animal Models: No records of in vivo studies in animal models for this compound, including dose-response characterization or comparative studies, were identified.

Cell Culture Models for Investigating Effects: There are no published investigations using cell culture models to study the effects of this compound.

While general principles and methodologies for these types of studies are well-established in pharmacology and drug discovery, applying them to this compound would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Should research on this compound be published in the future, a detailed article as requested could be generated.

Advanced Biological Activity Profiling of N 5 Quinolinyl Cyclopentanepropanamide in Vitro and in Vivo Animal Models

Cell Culture Models for Investigating N-5-Quinolinyl-cyclopentanepropanamide Effects

Primary Cell Cultures and Cell Lines

No information is available in the public domain regarding the evaluation of this compound in primary cell cultures or established cancer cell lines.

Organoid and 3D Culture Systems

There is no published research on the effects of this compound in organoid or other 3D culture systems.

Future Perspectives and Translational Potential of N 5 Quinolinyl Cyclopentanepropanamide Research Pre Clinical Focus

Identification of Novel Therapeutic Avenues Based on N-5-Quinolinyl-cyclopentanepropanamide Scaffold

The primary therapeutic avenue for compounds based on the this compound scaffold is the inhibition of NUDT15. This enzyme is crucial in the metabolism of thiopurine drugs, which are standard-of-care treatments for conditions such as acute lymphoblastic leukemia (ALL) and inflammatory bowel disease. nih.gov NUDT15 inactivates the active metabolites of thiopurines, 6-thio-(d)GTP, thereby reducing their therapeutic efficacy and causing variability in patient response. nih.govnih.gov

Enhancing Thiopurine Chemotherapy: A significant application of this compound-based inhibitors is to potentiate the effects of thiopurine drugs. nih.gov By inhibiting NUDT15, these compounds prevent the breakdown of active thiopurine metabolites, leading to their increased accumulation in cancer cells and enhancing their cytotoxic effects. nih.govmedchemexpress.com This could allow for lower doses of thiopurines to be administered, potentially reducing dose-limiting toxicities without compromising anti-leukemic efficacy. nih.govashpublications.org Preclinical studies have demonstrated that NUDT15 genotype-guided dose adjustments can mitigate toxicity, and pharmacological inhibition could offer a similar benefit for patients with normal NUDT15 function. nih.govashpublications.org

Overcoming Drug Resistance: this compound-based inhibitors are being investigated as tools to overcome resistance to thiopurine therapy. probechem.com In some cases, cancer cells may upregulate NUDT15 activity, leading to increased drug metabolism and diminished treatment effectiveness. A potent NUDT15 inhibitor could resensitize these cells to thiopurines. researchgate.net

Expanding to Antiviral Therapies: Recent research has indicated that NUDT15 can also metabolize the active triphosphate forms of certain antiviral drugs, such as acyclovir (B1169) (ACV) and ganciclovir (B1264) (GCV). nih.gov Inhibition of NUDT15 could therefore potentiate the efficacy of these antiviral agents. nih.gov This opens up a new therapeutic avenue for the this compound scaffold beyond oncology and inflammatory diseases.

Development of this compound as a Chemical Probe for Biological Research

A significant outcome of research into the this compound scaffold has been the development of TH1760, the first-in-class potent and selective chemical probe for NUDT15. nih.govprobechem.com Chemical probes are small molecules that allow for the study of protein function in biological systems.

TH1760 exhibits a low nanomolar biochemical potency, with an IC50 value of 25 nM, and effectively engages with cellular NUDT15 in the low-micromolar range. nih.govmedchemexpress.com It has been shown to be highly selective for NUDT15 over other human NUDIX proteins. probechem.com The development of TH1760 has been instrumental in elucidating the biological functions of NUDT15 and its role in drug metabolism. nih.gov

To validate the specificity of TH1760, an inactive structural analog, TH7285, was synthesized. nih.gov This compound serves as a crucial negative control in experiments, confirming that the observed biological effects are due to the direct inhibition of NUDT15. nih.govnih.gov The availability of this well-characterized chemical probe and its inactive counterpart provides researchers with powerful tools to investigate the physiological and pathological roles of NUDT15. nih.gov

Table 1: Properties of NUDT15 Inhibitors Based on the this compound Scaffold

Compound Target IC50 Key Feature Reference
TH1760 NUDT15 25 nM First-in-class potent and selective chemical probe. medchemexpress.comprobechem.com
TH7285 NUDT15 > 100 µM Inactive structural analog of TH1760, used as a negative control. nih.gov
TH7755 NUDT15 Not specified Improved cellular target engagement and 6-thioguanine (B1684491) potentiation compared to TH1760. diva-portal.orgnih.gov

Strategic Directions for Further Pre-clinical Development of this compound Analogs

The pre-clinical development of analogs based on the this compound scaffold is guided by structure-activity relationship (SAR) studies and structure-based drug design. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: The development of the inactive analog TH7285 provided key insights into the SAR of this scaffold. The addition of a methyl group to the nitrogen of the benzoxazolone ring resulted in a complete loss of binding to NUDT15, highlighting the importance of this region for target engagement. nih.gov This was attributed to steric hindrance within the NUDT15 substrate pocket. nih.gov

Structure-Based Drug Design: The co-crystal structure of TH1760 with NUDT15 has revealed that the inhibitor binds deep within the substrate pocket, mimicking the binding of the natural substrate. nih.gov This structural information is invaluable for the rational design of new analogs with improved properties. For instance, building upon the TH1760 scaffold, a more potent inhibitor, TH7755, was developed. diva-portal.orgnih.gov TH7755 demonstrates enhanced cellular target engagement and greater potentiation of 6-thioguanine compared to TH1760, without exhibiting cytotoxicity on its own. diva-portal.orgnih.gov

Future pre-clinical development will likely focus on:

Improving Potency and Selectivity: Synthesizing new analogs with modifications predicted to enhance binding affinity and selectivity for NUDT15.

Optimizing Drug-like Properties: Modifying the scaffold to improve solubility, metabolic stability, and cell permeability.

Exploring Alternative Scaffolds: While the quinoline (B57606) core is effective, scaffold hopping could lead to the discovery of novel chemotypes with different intellectual property profiles and potentially improved properties. niper.gov.in

Challenges and Opportunities in this compound Research and Development

The research and development of this compound-based compounds present both challenges and significant opportunities.

Challenges:

Clinical Translation: A key challenge is the clinical translation of NUDT15 inhibitors as adjuncts to thiopurine therapy. Since NUDT15-deficient patients can be managed by reducing the thiopurine dose, the clinical benefit of an inhibitor in a general population needs to be clearly demonstrated. nih.gov

Understanding Downstream Effects: While the immediate effect of NUDT15 inhibition on thiopurine metabolism is well-documented, the broader physiological roles of NUDT15 are still being uncovered. nih.gov A deeper understanding of these functions is necessary to anticipate any potential long-term effects of sustained inhibition.

Heterogeneity of Disease: The effectiveness of this therapeutic strategy may vary depending on the specific genetic background of the patient and the molecular characteristics of their disease.

Opportunities:

Personalized Medicine: this compound-based inhibitors could play a role in personalized medicine by allowing for a more uniform and predictable response to thiopurine therapy across patients with different NUDT15 genotypes. mdpi.com

Broadening Therapeutic Applications: The discovery that NUDT15 metabolizes certain antiviral drugs opens up new avenues for the application of these inhibitors beyond their initial focus on cancer and inflammatory diseases. nih.gov

Development of Best-in-Class Inhibitors: The successful development of TH1760 and its more potent analog TH7755 demonstrates the tractability of the this compound scaffold for creating highly effective NUDT15 inhibitors. diva-portal.orgnih.gov There is a clear opportunity to further refine these compounds to develop a best-in-class clinical candidate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.